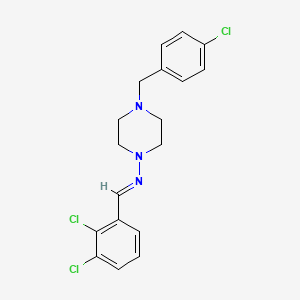
8-(1-azepanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-azepanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 8-Azepanone-2,6-dione or AOD-9604, is a peptide that was originally developed as a potential treatment for obesity and muscle wasting. It is a modified form of the human growth hormone-releasing factor (hGRF) that has been shown to have a number of potential applications in scientific research.
Applications De Recherche Scientifique
Structural Analysis and Coordination Chemistry
Crystal Structures and Hydrogen Bonding : Research on the crystal structures of purine derivatives, such as theophylline, reveals intricate details about their molecular arrangements and hydrogen bonding patterns. These studies provide insights into the interactions that stabilize the crystal structure, offering a foundation for designing materials with desired properties (Sun et al., 2002).
Coordination Compounds : Studies on purine derivatives interacting with divalent metal cations in aqueous media have led to the synthesis of coordination compounds. These compounds exhibit well-defined hydrogen bonds and superstructures, which may find applications in materials science and catalysis (Maldonado et al., 2009).
Molecular Interactions and Computational Chemistry
Intermolecular Interactions : Quantitative investigations into the intermolecular interactions present in purine derivatives have been conducted, shedding light on their anisotropic distribution of interaction energies. These findings are pivotal for the design of new materials and understanding the molecular basis of their stability and properties (Shukla et al., 2020).
DFT and Hirshfeld Surface Analysis : Research combining experimental and computational approaches, including Density Functional Theory (DFT) and Hirshfeld surface analysis, explores the electronic structure and intermolecular interactions of purine derivatives. This comprehensive approach aids in the rational design of molecules with specific functionalities (Mangasuli et al., 2019).
Synthesis and Biological Activity
Synthetic Pathways : The synthesis of novel purine derivatives and their biological activities, including potential antitumor and vasorelaxant effects, underscores the versatility of purine chemistry in contributing to the development of new therapeutic agents. Such research delineates synthetic strategies and evaluates the biological potentials of these compounds (Ueda et al., 1987).
Antioxidant and DNA Cleavage Activities : The development of coumarin-purine hybrids and their evaluation for antioxidant activity and DNA cleavage potential represent an intersection of organic synthesis and biomedical research. These compounds offer insights into designing molecules with specific biological activities (Mangasuli et al., 2019).
Propriétés
IUPAC Name |
8-(azepan-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-16-9-10(17(2)13(20)15-11(9)19)14-12(16)18-7-5-3-4-6-8-18/h3-8H2,1-2H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPLNMLXXIVNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azepan-1-yl)-3,7-dimethylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)